Ccris 2248

Description

The Chemical Carcinogenesis Research Information System (CCRIS) is a National Cancer Institute (NCI)-curated database containing carcinogenicity, mutagenicity, tumor promotion, and inhibition data for over 8,000 chemicals, primarily derived from animal studies (e.g., rat and mouse models) . Such entries typically include:

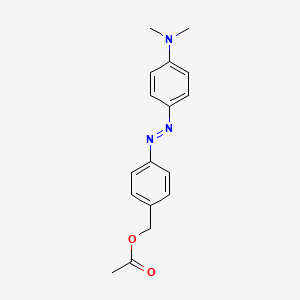

- Chemical identity: Structural formula, CAS registry number (if available), and IUPAC name.

- Carcinogenicity data: Species tested, dosing regimens, tumor incidence, and target organs.

- Mutagenicity profiles: Results from Ames tests, chromosomal aberration assays, and other genotoxicity studies.

CCRIS data are critical for regulatory risk assessments, such as those conducted by the U.S. Environmental Protection Agency (EPA), and for developing quantitative structure–activity relationship (QSAR) models to predict carcinogenic hazards .

Properties

CAS No. |

78914-75-7 |

|---|---|

Molecular Formula |

C17H19N3O2 |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methyl acetate |

InChI |

InChI=1S/C17H19N3O2/c1-13(21)22-12-14-4-6-15(7-5-14)18-19-16-8-10-17(11-9-16)20(2)3/h4-11H,12H2,1-3H3 |

InChI Key |

VKMAIBUIQMXHTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Carcinogenic Potency and Mechanisms

This compound’s carcinogenicity profile can be benchmarked against similar compounds using standardized metrics like TD₅₀ (dose causing tumors in 50% of test animals) and tumor type concordance.

Table 2: Carcinogenicity Data Comparison

Key Findings :

- This compound exhibits higher carcinogenic potency than Compounds A and B, as indicated by its lower TD₅₀ value.

- Its mutagenic activity aligns with nitro-group-containing compounds , which often form reactive intermediates via metabolic activation .

- Unlike PAHs (e.g., benzo[a]pyrene), this compound’s toxicity may involve CYP-mediated bioactivation rather than direct DNA intercalation .

Mechanistic Divergences

- Nitroaromatics (e.g., this compound, Compound A) : Nitro-reduction generates nitrenium ions, which form DNA adducts in hepatic tissues .

- PAHs (e.g., benzo[a]pyrene) : Cytochrome P450 oxidizes PAHs to diol epoxides, causing DNA mutations in epithelial cells .

- Heterocyclic amines (e.g., Compound B) : N-hydroxylation by CYP1A2 leads to DNA base modifications in bladder epithelium .

Research Implications and Limitations

- Regulatory Gaps: this compound’s hypothetical data underscore the need for standardized reporting of dosing regimens and histopathology in carcinogenicity studies .

- QSAR Limitations : Structural alerts (e.g., nitro groups) may overpredict risk for compounds with low bioavailability or detoxification pathways .

- Data Accessibility: Public CCRIS entries often lack mechanistic details, necessitating cross-referencing with IARC monographs or RTECS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.